

Rufinamide-15N,d2 certificate of analysis and specifications

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Compound of Interest

Compound Name: Rufinamide-15N,d2

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Technical Guide: Rufinamide-15N,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Rufinamide-15N,d2**, an isotopically labeled version of the antiepileptic drug Rufinamide. This document details the product's specifications, analytical methodologies for its quantification, and its core mechanism of action, providing essential information for its application in research and development.

Certificate of Analysis and Specifications

Rufinamide-15N,d2 is a stable isotope-labeled internal standard used for the quantitative analysis of Rufinamide in biological matrices. While specific batch data is provided on the Certificate of Analysis shipped with the product, the general specifications are summarized below.

Parameter	Specification	Reference
Chemical Name	1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide-15N,d2	[1]
CAS Number	1795037-48-7	[2][3]
Unlabeled CAS Number	106308-44-5	[1][3][4]
Molecular Formula	C ₁₀ H ₆ D ₂ F ₂ N ₃ ¹⁵ NO	[1][3][4]
Molecular Weight	241.20 g/mol	[1][3][4][5]
Purity (HPLC)	>95%	[1]
Appearance	Neat/Solid	[1]
Storage Temperature	-20°C	[1]
Solubility	Slightly soluble in Acetonitrile and DMSO	[2]
Stability	≥ 4 years	[2]

Experimental Protocols: Analytical Methodologies

The quantification of Rufinamide, and by extension its isotopically labeled internal standard, is crucial for pharmacokinetic and metabolic studies. The following are established methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the determination of Rufinamide in pharmaceutical preparations and can be adapted for bioanalytical assays.[6][7][8]

- Chromatographic Conditions:
 - Column: C18 column (e.g., Phenomenex Luna® C18, 5 µm, 250 mm x 4.6 mm)[7]

- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v)[7][8] or methanol, acetonitrile, and water (e.g., 15:10:75 v/v/v)[6]
- Flow Rate: 1.0 mL/min[7]
- Detection: UV detector at a wavelength of 210 nm or 293 nm[6][7]
- Retention Time: Approximately 4.717 minutes[7][8]
- Method Validation Parameters:
 - Linearity: The method has been shown to be linear over a concentration range of 0.15-3.5 µg/mL and 50-150 µg/mL in different studies.[6][7]
 - Precision: Intraday and interday precision are typically within acceptable limits, with a relative standard deviation (%RSD) below 2%.[6]
 - Accuracy: The accuracy is determined by recovery studies, with typical recoveries in the range of 98-102%.[6]
 - Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for Rufinamide have been reported to be as low as 0.061 µg/mL and 0.184 µg/mL, respectively.[6]

UV-Visible Spectrophotometry

A simple and cost-effective UV-visible spectrophotometric method can also be employed for the quantification of Rufinamide.[6]

- Methodology: The method involves the reaction of Rufinamide with sodium nitrite and hydrochloric acid, resulting in a product with a maximum absorbance at 385 nm.[6]
- Linearity: The method is linear over a concentration range of 10-100 µg/mL.[6]

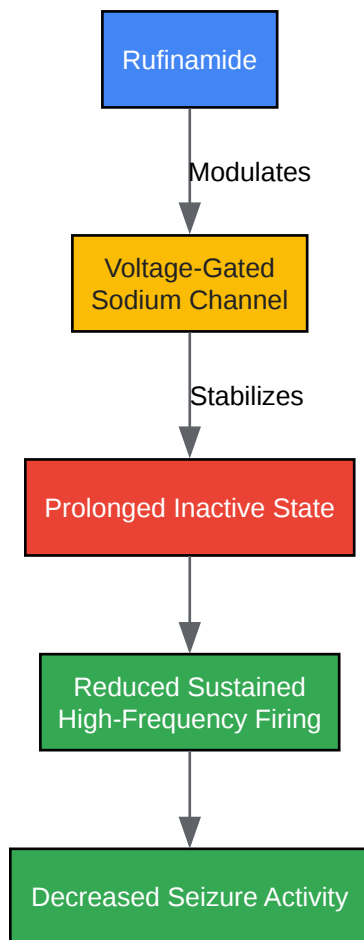
Mechanism of Action and Signaling Pathways

Rufinamide is an antiepileptic drug whose primary mechanism of action is the modulation of sodium channel activity.[9][10] It is structurally unrelated to other currently available antiepileptic drugs.[9]

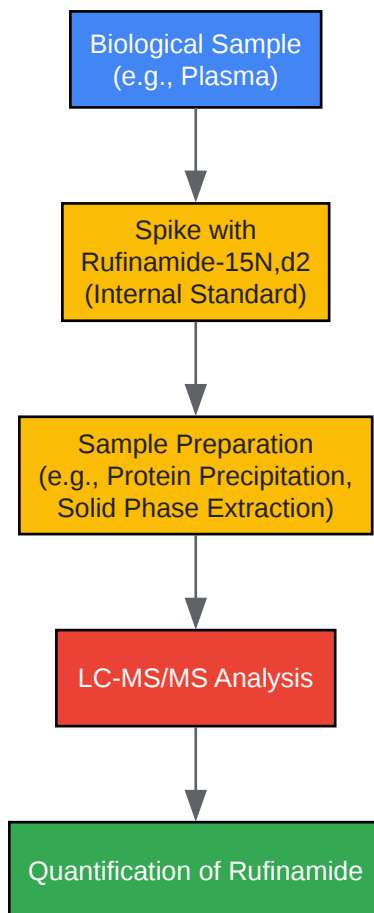
- **Sodium Channel Modulation:** The principal mechanism of action of Rufinamide is the prolongation of the inactive state of voltage-gated sodium channels.[\[10\]](#)[\[11\]](#) By stabilizing these channels in their inactive state, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[\[10\]](#)[\[12\]](#)
- **Metabolism:** Rufinamide is primarily metabolized by carboxylesterases to an inactive carboxylic acid derivative, CGP 47292.[\[9\]](#)[\[11\]](#)[\[13\]](#) Its metabolism is not dependent on the cytochrome P450 system.[\[9\]](#)[\[11\]](#)
- **Pharmacokinetics:** Rufinamide is well-absorbed orally, with a time to maximum concentration (tmax) of 4-6 hours.[\[9\]](#) It has a plasma elimination half-life of approximately 6-10 hours.[\[9\]](#)[\[11\]](#)

Diagrams

Rufinamide Mechanism of Action



Rufinamide-15N,d2 Analytical Workflow



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